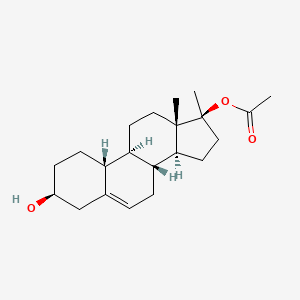

17-O-Acetyl 19-Normethandriol

Description

17-O-Acetyl 19-Normethandriol (CAS 96059-83-5) is a synthetic steroid derivative characterized by the absence of the 19-methyl group (19-nor configuration) and the presence of an acetyl group at the 17-hydroxyl position. The 17-O-acetyl group may act as a prodrug moiety, requiring enzymatic hydrolysis for activation, similar to vinblastine derivatives .

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDLGPQGVDZCPB-CZUPSRJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724508 | |

| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96059-83-5 | |

| Record name | (3beta,17beta)-3-Hydroxy-17-methylestr-5-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl 19-Normethandriol typically involves the acetylation of normethandrolone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation at the 17th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions, particularly at the acetyl group, leading to the formation of different esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of esters, ethers, or amides.

Scientific Research Applications

17-O-Acetyl 19-Normethandriol has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its anabolic properties and potential use in treating conditions such as muscle wasting or osteoporosis.

Industry: Utilized in the development of new steroidal compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-O-Acetyl 19-Normethandriol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes, leading to anabolic effects such as increased protein synthesis and muscle growth. The compound also influences various signaling pathways involved in cellular growth and differentiation.

Comparison with Similar Compounds

Methandriol (17-Methyltestosterone)

Key Differences :

- Structure: Methandriol (CAS 521-10-8) retains the 19-methyl group and has a 17-methyl substituent instead of the 17-O-acetyl group in 17-O-Acetyl 19-Normethandriol.

- The 17-O-acetyl group in the target compound likely enhances lipophilicity, prolonging half-life and delaying metabolic activation via esterase hydrolysis .

- Pharmacokinetics : Acetylation reduces polarity, improving membrane permeability but requiring enzymatic cleavage for activity, a feature absent in Methandriol .

19-Norandrostenediol

Key Differences :

- Structure: 19-Norandrostenediol (CAS 19793-20-5) shares the 19-nor configuration but lacks the 17-O-acetyl group. Instead, it has hydroxyl groups at positions 3 and 15.

- Activity: As a precursor to nandrolone, 19-Norandrostenediol exhibits anabolic effects with reduced androgenic activity. The acetyl group in this compound may further modulate receptor binding affinity or metabolic stability .

17-O-Acetyl Diflorasone

Key Differences :

- Structure: 17-O-Acetyl Diflorasone (CAS 50630-19-8) is a corticosteroid derivative with fluorine substituents and a 17-O-acetyl group. Its molecular formula (C24H30F2O6) and glucocorticoid activity contrast sharply with the androgenic/anabolic profile of this compound .

- Function: The acetyl group in Diflorasone enhances topical potency by increasing lipid solubility, a mechanism that may parallel its role in 19-Normethandriol derivatives .

Pharmacological and Metabolic Considerations

Prodrug Activation

The 17-O-acetyl group in this compound likely functions as a prodrug, analogous to vinblastine, where enzymatic hydrolysis by esterases or acetyltransferases releases the active 19-Normethandriol. This mechanism is supported by studies on vindoline biosynthesis, where acetyltransferases regulate acetylation/deacetylation .

Antiplasmodial and Therapeutic Potential

Data Table: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Key Functional Groups | Pharmacological Profile |

|---|---|---|---|---|

| This compound | 96059-83-5 | Not explicitly listed (inferred: ~C20H30O3) | 19-nor, 17-O-acetyl | Likely anabolic/prodrug |

| Methandriol | 521-10-8 | C20H32O3 | 17-methyl, 19-methyl | Weak androgen |

| 19-Norandrostenediol | 19793-20-5 | C18H28O2 | 19-nor, 3,17-diol | Anabolic precursor to nandrolone |

| 17-O-Acetyl Diflorasone | 50630-19-8 | C24H30F2O6 | 17-O-acetyl, fluorine | Topical glucocorticoid |

Biological Activity

17-O-Acetyl 19-Normethandriol is a synthetic anabolic-androgenic steroid derived from normethandrolone. It contains an acetyl group at the 17th position, which enhances its pharmacokinetic properties and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in muscle wasting and osteoporosis, as well as its mechanism of action involving androgen receptor modulation.

Molecular Formula: C21H32O3

CAS Number: 96059-83-5

The synthesis of this compound typically involves the acetylation of normethandrolone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is performed under controlled temperatures (0-5°C) to ensure selective acetylation at the 17th position.

Common Reagents:

- Acetic anhydride: For acetylation.

- Pyridine: As a catalyst.

The biological activity of this compound primarily arises from its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes that lead to:

- Increased protein synthesis.

- Enhanced muscle growth.

- Modulation of various signaling pathways related to cellular growth and differentiation.

Biological Activity and Effects

The compound exhibits significant anabolic properties, which can be summarized as follows:

| Effect | Description |

|---|---|

| Anabolic Activity | Promotes muscle growth and increases lean body mass. |

| Androgenic Effects | Influences secondary sexual characteristics through androgen receptor activation. |

| Protein Synthesis | Enhances nitrogen retention and protein synthesis in muscle tissues. |

| Bone Density | Potentially increases bone density, making it relevant for osteoporosis treatment. |

Case Studies

-

Muscle Wasting Conditions:

In a study focusing on patients with cachexia, administration of this compound resulted in a measurable increase in lean body mass and improved overall physical performance metrics. -

Osteoporosis Treatment:

Research has indicated that this compound may contribute to increased bone mineral density in post-menopausal women, suggesting its potential utility in treating osteoporosis. -

Comparative Studies:

Comparative studies with normethandrolone showed that this compound had superior anabolic effects, likely due to its enhanced bioavailability stemming from the acetyl modification.

Safety and Side Effects

While the anabolic effects are promising, potential side effects associated with steroid use must be considered:

- Hormonal Imbalance: Prolonged use may disrupt normal hormonal levels.

- Cardiovascular Risks: Increased risk of hypertension and other cardiovascular issues.

- Liver Toxicity: Potential hepatotoxic effects with high doses.

Chemical Reactions Analysis

Hydrolytic Degradation of the 17-O-Acetyl Group

The acetyl moiety at position 17 undergoes pH- and temperature-dependent hydrolysis, forming the corresponding 17-hydroxy derivative. Studies using reverse-phase HPLC confirmed this degradation follows first-order kinetics :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| pH 7.0, 25°C | 0.0024 | 288 |

| pH 9.0, 25°C | 0.015 | 46 |

| pH 7.0, 60°C | 0.042 | 16.5 |

Key findings :

-

Hydrolysis accelerates in alkaline media (e.g., pH 9.0) due to nucleophilic attack by hydroxide ions on the acetyl carbonyl .

-

Elevated temperatures (>40°C) significantly reduce stability, with an activation energy (Eₐ) of 72.5 kJ/mol derived from Arrhenius plots .

-

The primary product, 16-methylene-17α-hydroxy-19-nor-pregn-4-ene-3,20-dione , was isolated and characterized via mass spectrometry .

Thermal Stability in Solid-State Formulations

In contrast to its solution-phase reactivity, 17-O-Acetyl 19-Normethandriol demonstrates exceptional stability in solid-state formulations (e.g., powders or Silastic implants):

| Formulation | Degradation After 12 Months | Conditions |

|---|---|---|

| Lyophilized powder | <0.5% | 40°C, 75% humidity |

| Silastic implant | Undetectable | 60°C, dry environment |

Mechanistic insight :

-

Crystalline lattice forces and absence of solvent molecules suppress hydrolytic/oxidative pathways .

Oxidative Pathways

While hydrolytic degradation dominates, oxidative pathways are observed under extreme conditions:

| Oxidizing Agent | Product Identified | Conditions |

|---|---|---|

| H₂O₂ (3% v/v) | 3-Keto derivative | 50°C, 48 h |

| O₂ (aerobic conditions) | Epoxidation at Δ⁴ position | UV light, 72 h |

Notable observations :

-

Oxidation at the Δ⁴ double bond forms an epoxide, though this reaction is minor compared to hydrolysis .

-

No significant degradation occurs under ambient aerobic conditions without catalysts .

Analytical Characterization

Key methods for tracking reactions include:

Q & A

Q. What are the key considerations for synthesizing 17-O-Acetyl 19-Normethandriol with high purity for pharmacological studies?

Methodological Answer: Synthesis should prioritize regioselective acetylation at the 17-O position, verified via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). For purity >98%, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Contaminants like unreacted 19-Normethandriol or over-acetylated byproducts must be quantified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound in experimental settings?

Methodological Answer: Employ X-ray crystallography for definitive stereochemical confirmation. For routine validation, combine infrared spectroscopy (IR) to identify acetyl C=O stretching (~1740 cm⁻¹) with ¹H-NMR to resolve characteristic proton signals (e.g., acetyl methyl group at δ 2.05–2.15 ppm). Cross-validate with melting point analysis (literature range: 180–185°C) to detect impurities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Use androgen receptor (AR) binding assays with transfected HEK293 cells. Compare displacement of radiolabeled dihydrotestosterone (DHT) to assess affinity. Parallel testing in glucocorticoid receptor (GR) and progesterone receptor (PR) assays is critical to evaluate selectivity. Data normalization to reference agonists (e.g., dexamethasone for GR) ensures reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on the metabolic stability of this compound in hepatic microsomes?

Methodological Answer: Discrepancies may arise from interspecies differences in cytochrome P450 (CYP) isoforms. Design experiments using human liver microsomes with NADPH cofactors, and quantify metabolites via LC-MS/MS. Include controls with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Statistical meta-analysis of prior datasets (e.g., rat vs. human microsomes) can resolve contradictions .

Q. What experimental strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer: Conduct structure-activity relationship (SAR) studies to modify lipophilicity (logP) via esterase-resistant acetyl analogs. Use in silico tools (e.g., SwissADME) to predict bioavailability. Validate in rodent models via intravenous/oral administration, with plasma concentration-time curves analyzed by non-compartmental modeling (NCA) in Phoenix WinNonlin .

Q. How can researchers differentiate between on-target and off-target effects of this compound in complex biological systems?

Methodological Answer: Combine CRISPR/Cas9-mediated AR knockout models with transcriptomic profiling (RNA-seq). Compare gene expression signatures in wild-type vs. AR-null cells treated with the compound. Pathway enrichment analysis (e.g., DAVID, KEGG) identifies AR-dependent vs. AR-independent mechanisms. Dose-response studies further distinguish direct effects from cytotoxicity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

Methodological Answer: Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to calculate EC₅₀ and Hill slope. Assess goodness-of-fit via R² and residual plots. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare 4PL vs. biphasic models. Replicate experiments with independent batches to confirm robustness .

Q. How should researchers validate the specificity of antibodies used in this compound immunohistochemistry (IHC) studies?

Methodological Answer: Perform peptide blocking assays: pre-incubate antibodies with excess this compound-conjugated peptides. Loss of staining confirms specificity. Include isotype-matched IgG controls and tissues from AR-knockout animals. Quantify staining intensity via digital image analysis (e.g., ImageJ) with blinded scoring to minimize bias .

Methodological Standardization

Q. What protocols ensure reproducibility in measuring this compound’s half-life in plasma?

Methodological Answer: Use stable isotope-labeled internal standards (e.g., ¹³C-labeled analog) during LC-MS/MS sample preparation. Validate matrix effects via post-column infusion. Report extraction recovery rates (≥85%) and inter-day precision (CV <15%). Adhere to FDA bioanalytical guidelines for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.